molecular formula C14H17N5O2 B2800060 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 1005303-06-9

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No. B2800060
CAS RN: 1005303-06-9
M. Wt: 287.323
InChI Key: GVGGBPIMYAUFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential therapy for cardiovascular diseases. This compound has been shown to have lipid-lowering and anti-inflammatory effects, which makes it a promising candidate for the treatment of atherosclerosis and other related conditions.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves inhibition of ATP citrate lyase, which leads to a reduction in the production of cholesterol and fatty acids. This, in turn, leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which can contribute to the development of atherosclerosis.
Biochemical and Physiological Effects:
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including a reduction in LDL cholesterol and triglycerides, an increase in high-density lipoprotein (HDL) cholesterol, and a decrease in markers of inflammation. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to improve endothelial function, which is an important factor in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is its ability to lower lipid levels without causing significant side effects. This makes it a promising candidate for the treatment of cardiovascular diseases, especially in patients who are intolerant to statins. However, one of the limitations of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the research and development of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in combination with other lipid-lowering agents, such as statins or PCSK9 inhibitors. In addition, further studies are needed to investigate the long-term safety and efficacy of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide in clinical settings. Finally, there is a need for more research to understand the molecular mechanisms underlying the anti-inflammatory effects of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, which may lead to the development of new therapies for atherosclerosis and other related conditions.
Conclusion:
In conclusion, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a promising small molecule drug that has been developed as a potential therapy for cardiovascular diseases. This compound has been shown to have lipid-lowering and anti-inflammatory effects, which makes it a promising candidate for the treatment of atherosclerosis and other related conditions. Further research is needed to investigate the long-term safety and efficacy of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide in clinical settings, as well as its potential use in combination with other lipid-lowering agents.

Synthesis Methods

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves several steps, including the reaction of 4-ethoxybenzyl bromide with sodium azide to form 4-ethoxyphenyl azide, followed by cyclopropanation of the resulting compound with ethyl diazoacetate. The final step involves the reaction of the cyclopropane intermediate with N-methyl-N-(trimethylsilyl)acetamide to form N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials, and its potential therapeutic applications have been investigated in various cardiovascular diseases. This compound has been shown to have lipid-lowering effects by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-2-21-12-7-5-11(6-8-12)19-13(16-17-18-19)9-15-14(20)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGGBPIMYAUFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.